6-(4-bromophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-(4-bromophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by the presence of a bromophenyl group and a methylphenylmethyl group attached to a dihydropyridazinone core. It is of interest in medicinal chemistry due to its potential biological activities.
Scientific Research Applications
6-(4-bromophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: It may be explored for its potential use in the development of novel materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one typically involves the following steps:
Formation of the dihydropyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Attachment of the methylphenylmethyl group: This can be done through a Friedel-Crafts alkylation reaction using 2-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the bromophenyl group can yield the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and methylphenylmethyl groups may contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one
- 6-(4-fluorophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one
- 6-(4-methylphenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one
Uniqueness
6-(4-bromophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance its binding interactions with biological targets compared to its chloro, fluoro, or methyl analogs.
Properties
IUPAC Name |
6-(4-bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O/c1-13-4-2-3-5-15(13)12-21-18(22)11-10-17(20-21)14-6-8-16(19)9-7-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLFQLFJVVNECN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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